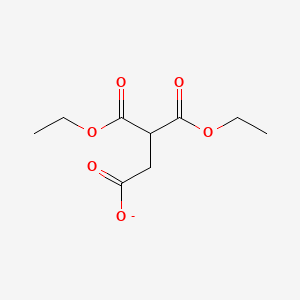
2-Ethenyl-2-ethylcyclobutan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethenyl-2-ethylcyclobutan-1-one is an organic compound belonging to the class of cyclobutanones. Cyclobutanones are cyclic ketones with a four-membered ring structure. This compound is characterized by the presence of an ethenyl group (vinyl group) and an ethyl group attached to the cyclobutanone ring. The unique structure of this compound makes it an interesting subject for various chemical studies and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethenyl-2-ethylcyclobutan-1-one can be achieved through several methods. One common approach involves the cycloaddition reaction, where a diene and a dienophile react to form the cyclobutanone ring. For instance, the Diels-Alder reaction between a suitable diene and an ethenyl-substituted dienophile can yield the desired compound .
Another method involves the ring expansion of cyclopropyl ketones. This can be achieved by treating cyclopropyl ketones with reagents such as diazomethane or diazo compounds under specific conditions to form the cyclobutanone ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale cycloaddition reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethenyl-2-ethylcyclobutan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The ethenyl and ethyl groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation reagents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
2-Ethenyl-2-ethylcyclobutan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Ethenyl-2-ethylcyclobutan-1-one involves its interaction with specific molecular targets and pathways. The compound’s reactivity is influenced by the strain in the cyclobutanone ring, which makes it susceptible to nucleophilic attack and other chemical transformations. The ethenyl group can participate in conjugation and resonance, affecting the compound’s overall reactivity and stability .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclobutanone: The parent compound with a simple four-membered ring ketone structure.
2-Methylcyclobutanone: Similar structure with a methyl group instead of an ethenyl group.
2-Vinylcyclobutanone: Similar structure with a vinyl group but without the ethyl group.
Uniqueness
2-Ethenyl-2-ethylcyclobutan-1-one is unique due to the presence of both ethenyl and ethyl groups, which impart distinct chemical properties and reactivity compared to other cyclobutanones. The combination of these substituents allows for a broader range of chemical transformations and applications .
Propriétés
Numéro CAS |
58016-17-4 |
|---|---|
Formule moléculaire |
C8H12O |
Poids moléculaire |
124.18 g/mol |
Nom IUPAC |
2-ethenyl-2-ethylcyclobutan-1-one |
InChI |
InChI=1S/C8H12O/c1-3-8(4-2)6-5-7(8)9/h3H,1,4-6H2,2H3 |
Clé InChI |
IHFIWRBTOHCFLD-UHFFFAOYSA-N |
SMILES canonique |
CCC1(CCC1=O)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


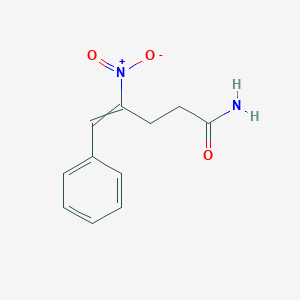
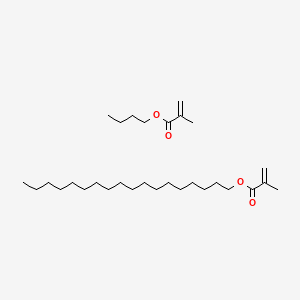
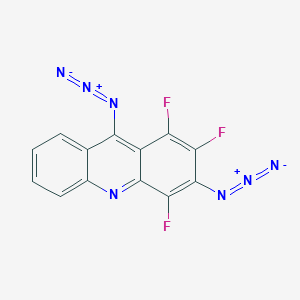
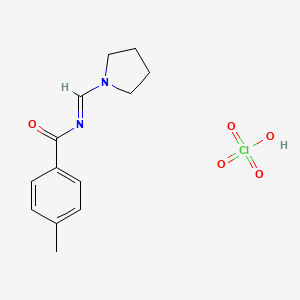
![N-[(2,4,6-trimethylphenyl)methyl]heptan-2-amine;hydrochloride](/img/structure/B14607321.png)
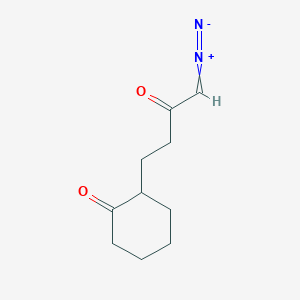
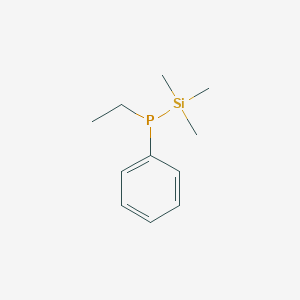



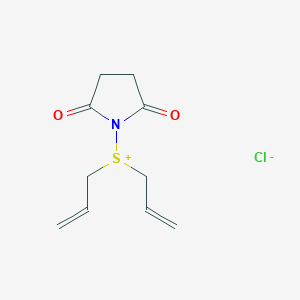
![4-[5-(4-Chlorophenyl)-4-phenylpyrazolidin-3-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14607354.png)
![4-[Di(prop-2-en-1-yl)amino]-3,5-dimethylphenyl ethylcarbamate](/img/structure/B14607359.png)
